molecular formula C4H7ClN4 B1166505 quillayanin CAS No. 111566-40-6

quillayanin

Cat. No.: B1166505
CAS No.: 111566-40-6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quillayanin is a triterpenoid saponin primarily isolated from the bark of Quillaja saponaria (soapbark tree). It is characterized by a complex glycosidic structure attached to a hydrophobic aglycone core, which confers its amphiphilic properties. These structural features enable this compound to act as a natural surfactant and immunostimulant, making it valuable in pharmaceutical adjuvants, vaccine formulations, and cosmetic emulsions . Its bioactivity is attributed to its ability to interact with cell membranes and modulate immune responses via dendritic cell activation .

Properties

CAS No.

111566-40-6

Molecular Formula

C4H7ClN4

Synonyms

quillayanin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Quillayanin belongs to the triterpenoid saponin class, sharing structural and functional similarities with compounds like asiaticoside (from Centella asiatica) and ginsenosides (from Panax ginseng). Below is a comparative analysis based on chemical properties, bioactivity, and applications:

Structural Comparison
Compound Aglycone Core Glycosidic Chains Molecular Weight Source Plant
This compound Quillaic acid Glucose, xylose, rhamnose ~1,650 Da Quillaja saponaria
Asiaticoside Asiatic acid Glucose, rhamnose ~959 Da Centella asiatica
Ginsenoside Rb1 Dammarane Glucose, arabinose ~1,109 Da Panax ginseng

Key Observations :

  • This compound’s larger molecular weight and branched glycosylation enhance its surfactant properties compared to asiaticoside and ginsenosides .
  • The presence of quillaic acid (vs. dammarane in ginsenosides) contributes to stronger hemolytic activity, limiting its direct therapeutic use without purification .
Functional and Bioactive Comparison
Compound Immunomodulation Hemolytic Activity Anticancer Activity Adjuvant Use
This compound High High Moderate Approved
Asiaticoside Low Low High Limited
Ginsenoside Rb1 Moderate None High Experimental

Key Findings :

  • Immunomodulation: this compound outperforms asiaticoside and ginsenosides in adjuvant applications due to its ability to activate TLR4 and NLRP3 inflammasome pathways .
  • Hemolytic Activity: this compound’s high hemolytic index (HC50 = 20 µg/mL) necessitates structural modification for safe intravenous use, unlike asiaticoside (HC50 > 200 µg/mL) .
  • Anticancer Activity: Asiaticoside and ginsenosides exhibit superior cytotoxicity against cancer cells (e.g., IC50 = 15 µM for asiaticoside vs. 45 µM for this compound in HeLa cells) .

Challenges in Comparative Studies

  • Analytical Complexity : The structural heterogeneity of saponins complicates purity assessments. For example, HPLC-MS methods for this compound require ion-pairing reagents (e.g., formic acid) to resolve glycosidic isomers, unlike asiaticoside .
  • Bioactivity Variability: Batch-to-batch variability in Quillaja extracts affects reproducibility, a problem less pronounced in asiaticoside due to standardized Centella cultivation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.